molecular formula C13H18Br2O B13483135 1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene

1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene

Katalognummer: B13483135
Molekulargewicht: 350.09 g/mol
InChI-Schlüssel: IDLRNVSURPGSMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of two bromine atoms and a pentyloxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene typically involves a multi-step process One common method starts with the bromination of benzene to form bromobenzeneThe final step involves the bromination of the ethyl group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceutical Research: It may be explored for its potential biological activity and used in the development of new drugs.

    Chemical Biology: The compound can be used as a probe to study various biological processes.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene depends on the specific context in which it is used. In organic synthesis, it acts as a building block that can undergo various reactions to form more complex structures. The molecular targets and pathways involved in its biological activity are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene is unique due to the presence of both bromine atoms and the pentyloxy group, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and materials science.

Eigenschaften

Molekularformel

C13H18Br2O

Molekulargewicht

350.09 g/mol

IUPAC-Name

1-bromo-3-(2-bromo-1-pentoxyethyl)benzene

InChI

InChI=1S/C13H18Br2O/c1-2-3-4-8-16-13(10-14)11-6-5-7-12(15)9-11/h5-7,9,13H,2-4,8,10H2,1H3

InChI-Schlüssel

IDLRNVSURPGSMD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(CBr)C1=CC(=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.